molecular formula C22H25N5O2S2 B2908988 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide CAS No. 1223908-19-7

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide

Cat. No. B2908988
M. Wt: 455.6
InChI Key: OZVGJNUURPBVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic organic molecule with a complex structure. Let’s dissect its components:



  • Core Structure : The central core consists of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine scaffold. This fused ring system imparts unique properties to the compound.

  • Functional Groups :

    • Butyl Group (C4H9) : Attached at position 3, contributing to the overall hydrophobicity.

    • Methylthio Group (CH3S) : Linked to the benzyl moiety, potentially influencing reactivity and pharmacokinetics.





Molecular Structure Analysis


  • Molecular Formula : C~30~H~34~N~6~O~2~S~3~

  • Molecular Weight : Approximately 605.7 g/mol

  • Stereochemistry : Investigate whether it exists as a racemic mixture or exhibits chirality.

  • Bonding : Analyze the connectivity of atoms within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core.



Chemical Reactions Analysis


  • Reactivity : Predict potential reactions based on functional groups (e.g., nucleophilic substitutions, acylations, etc.).

  • Bioconjugation : Explore its suitability for bioconjugation or drug conjugates.



Physical And Chemical Properties Analysis


  • Solubility : Assess solubility in various solvents (water, organic solvents).

  • Melting Point and Boiling Point : Experimental data needed.

  • Stability : Investigate stability under different conditions (light, temperature, pH).


Safety And Hazards


  • Toxicity : Evaluate potential toxicity based on structural features.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Consider its environmental fate and potential ecological risks.


Future Directions


  • Drug Development : Investigate its potential as a drug candidate.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance activity.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

  • Clinical Trials : If applicable, consider preclinical and clinical studies.


Please note that the lack of specific data necessitates further research. For a more detailed analysis, consult relevant scientific literature123. If you have access to additional papers, consider incorporating their findings into this analysis.


properties

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-methylsulfanylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S2/c1-3-4-12-26-21(29)20-17(11-13-31-20)27-18(24-25-22(26)27)9-10-19(28)23-14-15-5-7-16(30-2)8-6-15/h5-8,11,13H,3-4,9-10,12,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVGJNUURPBVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide

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